Nigrolineabiphenyl A

Description

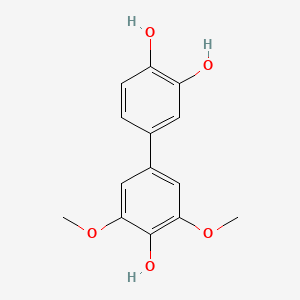

Structure

3D Structure

Properties

Molecular Formula |

C14H14O5 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

4-(4-hydroxy-3,5-dimethoxyphenyl)benzene-1,2-diol |

InChI |

InChI=1S/C14H14O5/c1-18-12-6-9(7-13(19-2)14(12)17)8-3-4-10(15)11(16)5-8/h3-7,15-17H,1-2H3 |

InChI Key |

ZZOCAYOGNJRKQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=C(C=C2)O)O |

Synonyms |

nigrolineabiphenyl A |

Origin of Product |

United States |

Isolation and Structural Characterization of Nigrolineabiphenyl a

Plant Source and Targeted Extraction Methodologies

Nigrolineabiphenyl A was first isolated from the twigs of the plant Garcinia nigrolineata Planch. Ex T. Anderson. nih.govacs.orgresearchgate.net This plant, belonging to the Guttiferae family, is found throughout Malaysia and southern Thailand. acs.org The initial step in isolating natural products like this compound involves the preparation of a crude extract from the plant material.

The general procedure for this begins with the collection and drying of the plant parts, in this case, the twigs. researchgate.net The dried material is then ground into a powder to increase the surface area for solvent penetration. researchgate.net A targeted extraction is then performed, typically using an organic solvent. For the isolation of this compound, a crude methanol (B129727) (MeOH) extract was utilized. nih.govacs.org This process, often carried out by maceration, involves soaking the powdered plant material in the solvent for an extended period, allowing the soluble phytochemicals to be liberated into the solution. researchgate.net Following extraction, the solid plant material is filtered out, and the resulting filtrate, containing a complex mixture of compounds, is concentrated to yield the crude extract, which serves as the starting point for purification. researchgate.net

Chromatographic Separation Techniques for Compound Isolation

The crude methanol extract obtained from Garcinia nigrolineata contains a multitude of compounds, from which this compound must be separated. acs.org Chromatographic separation is the cornerstone technique for achieving this purification. miamioh.edu This methodology operates on the principle of differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas that flows through the stationary phase). miamioh.eduimag.fr

While the specific multi-step chromatographic sequence for this compound's purification involves several stages, the process typically begins with column chromatography. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differing affinities for the stationary and mobile phases.

Fractions are collected sequentially as the solvent elutes from the column. These fractions are then analyzed, often using a simpler technique like thin-layer chromatography (TLC), to identify those containing the compound of interest. Fractions rich in this compound are then pooled and often subjected to further stages of purification, such as preparative High-Performance Liquid Chromatography (HPLC). researchgate.net HPLC offers higher resolution and is frequently used in the final steps of purification to achieve a high degree of purity. researchgate.net

Advanced Spectroscopic Methodologies for Structural Elucidation

Once this compound was isolated in its pure form, its molecular structure was determined using a combination of advanced spectroscopic methods. acs.org This approach involves piecing together information from various techniques, each providing unique clues about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy was central to the structural elucidation of this compound. acs.org NMR provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, reveal the number and types of hydrogen and carbon atoms present in the molecule.

For a complex structure like this compound, two-dimensional (2D) NMR techniques were essential. acs.org The specific 2D NMR experiments used included:

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps distinguish between CH₃, CH₂, CH, and quaternary carbons.

HMQC (Heteronuclear Multiple Quantum Coherence): This correlates directly bonded carbon and hydrogen atoms, showing which proton is attached to which carbon. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms, which is critical for piecing together the molecular skeleton and determining how different fragments are connected. acs.org

A key piece of evidence from the HMBC spectrum was the correlation observed between a proton signal (H-2′) and a carbon signal (C-1), which established the linkage point between the two aromatic rings of the biphenyl (B1667301) structure. acs.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the characterization of this compound, High-Resolution Electron Impact Mass Spectrometry (HREIMS) was employed. acs.org

The primary role of HREIMS in this context was to determine the precise molecular weight of the compound with a very high degree of accuracy. This precision allows for the calculation of the exact molecular formula. The HREIMS data for this compound established its molecular formula as C₁₅H₁₆O₅. acs.org This information is fundamental, as it provides the exact number of carbon, hydrogen, and oxygen atoms in the molecule, a fact that must be consistent with all other spectroscopic data.

Table 1: Spectroscopic Data for this compound

| Technique | Data Type | Result | Reference |

| HREIMS | Molecular Formula | C₁₅H₁₆O₅ | acs.org |

| IR | Absorption Band (Hydroxy) | 3377 cm⁻¹ | researchgate.net |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide crucial information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. The IR spectrum of this compound showed a distinct absorption band at 3377 cm⁻¹, which is characteristic of the stretching vibration of a hydroxyl (-OH) functional group. researchgate.net This confirmed the presence of one or more -OH groups in the structure, a finding consistent with the final elucidated structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for detecting conjugated systems, such as aromatic rings. Biphenyls and other aromatic compounds exhibit characteristic absorption maxima (λmax) in the UV-Vis region. This analysis would have confirmed the presence of the aromatic rings that form the core of the this compound structure.

Biosynthetic Pathways and Precursor Analysis of Nigrolineabiphenyl a

Proposed Biosynthetic Routes to Biphenyl (B1667301) Scaffolds in Plants

The biosynthesis of biphenyl scaffolds in plants is a fascinating process that combines elements from two major metabolic routes: the shikimate/phenylpropanoid pathway and the polyketide pathway. researchgate.netslideshare.netannualreviews.org The shikimate pathway is the primary route for the production of aromatic amino acids, including phenylalanine, which serves as a key precursor for a vast array of phenolic compounds. frontiersin.orgresearchgate.netresearchgate.net

The journey towards the biphenyl structure of Nigrolineabiphenyl A likely begins with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). researchgate.netfrontiersin.org Subsequently, a series of enzymatic steps, including side-chain cleavage, leads to the formation of benzoic acid. nih.govresearchgate.net This benzoic acid is then activated to its coenzyme A (CoA) thioester, benzoyl-CoA, a critical starter unit for the subsequent polyketide synthesis. nih.govmdpi.com

The core biphenyl structure is assembled by a type III polyketide synthase known as biphenyl synthase (BIS). nih.govbeilstein-journals.orgresearchgate.net This enzyme catalyzes the iterative condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA. plos.orgnih.gov The resulting linear tetraketide intermediate undergoes an intramolecular aldol (B89426) condensation and subsequent decarboxylation to yield the foundational biphenyl scaffold, typically 3,5-dihydroxybiphenyl (B3428892). actahort.orgoup.com This initial biphenyl ring system then undergoes a series of tailoring reactions, such as hydroxylation and methylation, to produce the diverse array of biphenyls found in nature, including this compound.

Enzymatic Mechanisms and Key Intermediates in Biphenylogenesis

The formation of the biphenyl bond is a critical step in the biosynthesis of compounds like this compound. This is generally achieved through the oxidative coupling of two phenolic rings. nih.govresearchgate.net This process is often catalyzed by enzymes such as laccases or cytochrome P450 monooxygenases, which generate phenoxy radicals that can then couple to form the C-C bond between the aromatic rings. nih.govnih.gov

Following the initial formation of the 3,5-dihydroxybiphenyl scaffold by biphenyl synthase, a series of post-synthesis modifications are required to generate the specific substitution pattern of this compound. These tailoring reactions are catalyzed by specific enzymes:

Hydroxylases: Cytochrome P450 (CYP) enzymes are frequently involved in the hydroxylation of aromatic rings in secondary metabolite biosynthesis. oup.comoup.comnih.gov In the case of this compound, specific CYP enzymes would be responsible for introducing the hydroxyl groups at the C-4, C-3′, and C-4′ positions of the biphenyl core. The hydroxylation of biphenyls has been shown to be catalyzed by specific cytochrome P450 enzymes, such as biphenyl 4-hydroxylase (B4H), which belongs to the CYP736 family. oup.comoup.com

O-Methyltransferases (OMTs): The two methoxy (B1213986) groups at the C-3 and C-5 positions of one of the aromatic rings in this compound are introduced by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. actahort.org These enzymes transfer a methyl group from SAM to a hydroxyl group on the biphenyl scaffold. The biosynthesis of other biphenyls, such as aucuparin, involves sequential O-methylation and hydroxylation steps, suggesting a similar orchestrated process for this compound. actahort.org

The key intermediates in the biosynthesis of this compound would therefore include:

Phenylalanine

Cinnamic acid

Benzoic acid

Benzoyl-CoA

3,5-Dihydroxybiphenyl

Various hydroxylated and methylated biphenyl intermediates

Isotopic Labeling and Metabolic Flux Analysis in Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. nih.govwikipedia.org By feeding a plant or cell culture with a precursor molecule enriched with a stable isotope (e.g., ¹³C or ²H), researchers can track the incorporation of the label into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. d-nb.infobiorxiv.orgplos.org

While specific isotopic labeling studies on this compound have not been reported, this methodology has been instrumental in elucidating the biosynthesis of other phenylpropanoids and biphenyls. nih.govoup.comoup.com For example, feeding experiments with ¹³C-labeled phenylalanine could definitively confirm its role as a primary precursor for the biphenyl rings of this compound. Similarly, labeled intermediates such as benzoic acid could be used to verify their position in the biosynthetic sequence.

Metabolic flux analysis (MFA) is a quantitative approach that builds upon isotopic labeling data to determine the rates (fluxes) of metabolic reactions within a biochemical network. nih.govoup.comoup.comresearchgate.net By analyzing the distribution of isotopes in various metabolites over time, MFA can provide a dynamic view of how carbon is allocated through different branches of a pathway. researchgate.net In the context of this compound biosynthesis, MFA could be used to understand the efficiency of the pathway, identify potential rate-limiting steps, and explore how the pathway is regulated in response to developmental or environmental cues. For instance, it could quantify the flux of carbon from the shikimate pathway into the phenylpropanoid and subsequently the biphenyl pathway. researchgate.net

Genetic and Molecular Approaches to Biosynthesis Pathway Characterization

Modern molecular biology techniques provide powerful tools for identifying and characterizing the genes and enzymes involved in the biosynthesis of natural products.

Gene Identification: The genes encoding the biosynthetic enzymes for this compound, such as biphenyl synthase, hydroxylases, and O-methyltransferases, can be identified through several strategies. Homology-based screening, where known gene sequences from other species are used as probes to find similar genes in Garcinia or Nicotiana species, is a common approach. oup.com Transcriptome analysis (RNA-seq) of tissues actively producing this compound can reveal which genes are highly expressed and therefore likely involved in its biosynthesis. nih.gov Biphenyl synthase genes have been identified as belonging to a specific clade of type III polyketide synthases. nih.govnih.gov

Functional Characterization: Once candidate genes are identified, their function can be confirmed through heterologous expression. nih.govresearchgate.net This involves cloning the gene into a host organism, such as E. coli or yeast, that does not normally produce the compound of interest. The recombinant enzyme can then be purified and its activity assayed in vitro with the proposed substrates to confirm its role in the pathway. For example, a candidate biphenyl synthase gene would be tested for its ability to convert benzoyl-CoA and malonyl-CoA into 3,5-dihydroxybiphenyl. plos.org

Genetic Manipulation: In model plant systems, techniques like gene silencing (e.g., RNA interference) or gene knockout can be used to downregulate or eliminate the expression of a specific biosynthetic gene. frontiersin.org If the production of this compound is reduced or abolished in these genetically modified plants, it provides strong evidence for the gene's involvement in its biosynthesis.

Through the combined application of these biochemical, analytical, and molecular approaches, a comprehensive understanding of the intricate biosynthetic pathway leading to this compound can be achieved.

Biological Activity Profiling and Mechanistic Investigations of Nigrolineabiphenyl a

In Vitro Biological Activity Spectrum

The biological activity of Nigrolineabiphenyl A has been evaluated in several in vitro models, primarily focusing on its effects on cancer cell growth and its antimicrobial potential.

Research has demonstrated that this compound exhibits cytotoxic activity against a panel of human cancer cell lines. A key study by Zhou et al. (2015) quantified the compound's ability to inhibit cellular proliferation, with the results summarized by the half-maximal inhibitory concentration (IC₅₀). The compound showed inhibitory effects against human myeloid leukemia (NB4), non-small cell lung cancer (A549), prostate cancer (PC-3), and breast cancer (MCF-7) cell lines. nih.gov The specific IC₅₀ values from these studies indicate a moderate level of cytotoxic activity. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC-3 | Prostate Cancer | 6.2 ± 0.6 | nih.gov |

| NB4 | Human Myeloid Leukemia | 6.8 ± 0.7 | nih.gov |

| A549 | Non-Small Cell Lung Cancer | 7.4 ± 0.8 | nih.gov |

| MCF-7 | Breast Cancer | 8.0 ± 0.8 | nih.gov |

The antimicrobial profile of this compound is not as extensively characterized as its cytotoxic properties. While some reports make general statements that biphenyl (B1667301) compounds from Garcinia species possess antibacterial effects, specific data for this compound against bacterial or fungal pathogens is limited in the available literature. researchgate.net The original 2005 paper detailing the isolation of this compound focused its antimicrobial testing on the xanthone (B1684191) compounds isolated from Garcinia nigrolineata, not the biphenyls. nih.gov

However, one study investigated the antiviral activity of this compound against the Tobacco Mosaic Virus (TMV). The findings from this research are presented below.

| Model System | Activity Measured | Concentration | Result | Reference |

| Tobacco Mosaic Virus (TMV) | Inhibition Rate | 20 µM | 23.5 ± 2.7% | scispace.com |

Cellular Proliferation Modulation Studies

Molecular and Cellular Mechanisms of Action

While this compound has established cytotoxic effects, the underlying molecular and cellular mechanisms driving these activities are not well-defined in scientific literature.

Currently, there are no specific studies published that demonstrate or investigate whether the cytotoxic activity of this compound is mediated through the induction of apoptosis. Research into its effects on key apoptotic markers, such as caspase activation or regulation of the Bcl-2 protein family, has not been reported.

The role of this compound in the regulation of autophagy has not been investigated. There is no available data from studies examining its influence on autophagy markers like LC3 conversion or the expression of autophagy-related genes (ATGs).

Specific molecular targets of this compound remain largely uncharacterized. Although the broader class of biphenyl compounds has been explored for potential enzyme inhibitory roles, there are no published studies that identify specific enzymes or cellular receptors that are directly inhibited by or bind to this compound. nih.govscispace.com

Intracellular Signaling Pathway Perturbations

The precise intracellular signaling pathways perturbed by this compound have not yet been extensively delineated in publicly available scientific literature. Signal transduction pathways are complex cascades of molecular events that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses such as proliferation, differentiation, and apoptosis. wikipedia.orgkhanacademy.org The cytotoxic effects observed for this compound in various cancer cell lines strongly suggest interference with key signaling pathways essential for cancer cell survival and growth. nih.govresearchgate.net

Generally, natural compounds with anticancer properties exert their effects by modulating well-known signaling cascades. These can include pathways driven by receptor tyrosine kinases (RTKs), which are crucial for regulating cell growth and proliferation. nih.govebsco.com When a ligand, such as a growth factor, binds to an RTK, it can trigger a phosphorylation cascade involving downstream proteins like Ras, Raf, MEK, and ERK, ultimately leading to the activation of transcription factors that promote cell division. nih.gov It is plausible that this compound could interfere with one or more steps in such pathways.

Another critical area of cell signaling is the regulation of apoptosis, or programmed cell death. Many chemotherapeutic agents, including those derived from natural products, function by inducing apoptosis in cancer cells. This can be achieved through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, or by inducing cellular stress that triggers apoptotic pathways. Given the cytotoxic nature of this compound, it is a strong candidate for being an inducer of apoptosis, although the specific molecular triggers and pathways involved remain to be elucidated through further research. A review of biphenyls from the Clusiaceae family notes that the mechanism of action for this compound warrants more detailed investigation. nih.govscispace.com

Target Identification Strategies

Identifying the direct molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action and for its potential development as a therapeutic agent. researchgate.net While specific studies identifying the targets of this compound are not detailed in the current literature, several established strategies are routinely employed for this purpose.

Proteomic Approaches for Protein Target Identification

Proteomic strategies are powerful tools for identifying the protein binding partners of a small molecule. One common method is affinity chromatography, also known as affinity purification. cytivalifesciences.comlibretexts.org In this technique, the bioactive compound (the ligand) is immobilized on a solid support or matrix, such as resin beads. cytivalifesciences.comlibretexts.org A cell lysate containing a complex mixture of proteins is then passed over this matrix. cytivalifesciences.com Proteins that have a specific binding affinity for the ligand will be captured, while other proteins are washed away. libretexts.org The bound proteins can then be eluted and identified using techniques like mass spectrometry.

A variation of this is immobilized metal affinity chromatography (IMAC), which is often used for purifying recombinant proteins with an affinity tag, such as a poly-histidine tag. slideshare.netneb.com For a compound like this compound, a derivative could be synthesized with a tag that allows it to be captured, along with its binding partners.

Gene Expression Modulation Analysis

Analyzing changes in gene expression in cells treated with this compound can provide indirect clues about its targets and the pathways it affects. Techniques such as microarray analysis or RNA sequencing (RNA-Seq) can be used to compare the gene expression profiles of treated cells versus untreated control cells. Significant changes in the expression levels of specific genes can point towards the signaling pathways being modulated by the compound. For instance, an upregulation of genes involved in apoptosis or a downregulation of genes related to cell cycle progression would align with the observed cytotoxic activity of this compound. While this approach does not directly identify the primary binding target, it offers a broad view of the downstream cellular response.

Ligand-Binding Assays and Affinity Determinations

Ligand-binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor or target protein. ebsco.com These assays can be used to determine key parameters such as the binding affinity (Kd), which indicates the strength of the interaction. ebsco.com

There are various formats for ligand-binding assays. Radioligand binding assays, for example, use a radioactively labeled version of the ligand to measure binding to a target. Non-radioactive methods are also common and include techniques like fluorescence polarization (FP) and surface plasmon resonance (SPR). ebsco.com In a competitive binding assay, the ability of this compound to displace a known labeled ligand from its target would be measured, providing information about its binding affinity and specificity. Such studies are essential to confirm direct interactions with proteins identified through other methods like proteomics.

Biological Activity of this compound

This compound has demonstrated notable cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NB4 | Acute Promyelocytic Leukemia | 6.8 ± 0.7 | nih.gov |

| A549 | Lung Carcinoma | 7.4 ± 0.8 | nih.gov |

| PC-3 | Prostate Cancer | 6.2 ± 0.6 | nih.gov |

| MCF-7 | Breast Cancer | 8.0 ± 0.8 | nih.gov |

| NALM-6 | B-cell Precursor Leukemia | >50 (weak activity) | researchgate.net |

Chemical Synthesis and Analog Derivatization Strategies for Nigrolineabiphenyl a

Retrosynthetic Analysis for Biphenyl (B1667301) Scaffolds

A retrosynthetic analysis of Nigrolineabiphenyl A reveals that the core biphenyl structure is the primary strategic challenge. The key disconnection is the C-C single bond connecting the two aromatic rings. This bond is most commonly formed via a cross-coupling reaction, which suggests that the immediate precursors would be two functionalized benzene (B151609) derivatives.

One of the most powerful and widely used methods for the formation of biaryl linkages is the Suzuki-Miyaura cross-coupling reaction. xisdxjxsu.asiascielo.br This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. xisdxjxsu.asiagoogle.com For this compound, this would involve one aromatic ring bearing a halide (iodide, bromide, or chloride) and the other a boronic acid or a related derivative. rsc.org The choice of which ring bears which functional group would depend on the availability of starting materials and the desire to control regioselectivity in subsequent functional group manipulations.

Alternative retrosynthetic disconnections could involve other cross-coupling reactions such as the Ullmann reaction, which involves the copper-mediated coupling of two aryl halides. rsc.org However, the Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and higher functional group tolerance. xisdxjxsu.asia

A plausible retrosynthetic pathway for a generic substituted biphenyl, analogous to this compound, is depicted below:

Figure 1: Plausible Retrosynthetic Disconnection for a this compound-type Scaffold

This approach simplifies the complex natural product into more readily available or synthetically accessible starting materials.

Total Synthesis Approaches for Complex Natural Products

The total synthesis of complex biphenyl natural products often relies on a convergent strategy where the two substituted aromatic rings are synthesized separately and then coupled in a late-stage key step. The Suzuki-Miyaura coupling is a cornerstone of this approach. xisdxjxsu.asiascielo.br

The general catalytic cycle for a Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex. rsc.org

Transmetalation: The organoboron species transfers its organic group to the palladium(II) complex. rsc.org

Reductive Elimination: The two organic groups on the palladium(II) complex are eliminated to form the biphenyl product, regenerating the palladium(0) catalyst. rsc.org

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, and the choice often depends on the specific substrates. google.comrsc.org

| Reaction Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | To facilitate the catalytic cycle. |

| Ligand | PPh₃, SPhos, XPhos | To stabilize the palladium catalyst and influence its reactivity. |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | To activate the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, THF/Water | To dissolve reactants and facilitate the reaction. |

This table presents common components used in Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyls. rsc.orggre.ac.uk

While a specific total synthesis for this compound has not been detailed in the literature, the synthesis of other structurally related biphenyls, such as those found in the Garcinia family, would likely follow this well-trodden path. jst.go.jpnih.govtandfonline.comfrontiersin.org The synthesis of the individual substituted aromatic precursors would involve standard aromatic chemistry, including electrophilic aromatic substitution and functional group interconversions to install the necessary hydroxyl, methoxy (B1213986), and prenyl groups.

Semi-Synthesis and Biotransformation Techniques

Given the availability of this compound from natural sources, semi-synthetic approaches offer a more direct route to novel analogues. Semi-synthesis involves the chemical modification of a natural product to create derivatives that may have improved biological activity or other desirable properties. jst.go.jpresearchgate.netacs.orgmdpi.commdpi.com For this compound, this could involve:

Alkylation or Acylation: The free hydroxyl groups could be alkylated or acylated to probe the importance of these functional groups for biological activity.

Modification of the Prenyl Side Chain: The double bond in the prenyl group could be subjected to various reactions such as hydrogenation, epoxidation, or dihydroxylation to create a range of analogues.

Biotransformation is another powerful tool that utilizes microorganisms or enzymes to carry out specific chemical transformations on a substrate. Fungi, in particular, are known to be effective in metabolizing biphenyl compounds, often through hydroxylation at various positions on the aromatic rings. scispace.comasm.orgnih.gov For instance, the fungus Cunninghamella elegans has been shown to hydroxylate biphenyl to produce a variety of hydroxylated derivatives. scispace.com This suggests that microbial transformation of this compound could be a viable method for producing novel hydroxylated analogues that might be difficult to access through traditional chemical synthesis.

| Transformation Type | Reagents/Method | Potential Product |

| Acetylation | Acetic anhydride, pyridine | Diacetylated this compound |

| Prenyl Group Oxidation | OsO₄, NMO | Dihydroxylated prenyl side chain |

| Biotransformation | Paecilomyces lilacinus | Hydroxylated this compound derivatives |

This table illustrates potential semi-synthetic and biotransformation modifications applicable to this compound, based on general methodologies. asm.orgnih.gov

Rational Design and Synthesis of this compound Analogues for Research

The rational design and synthesis of analogues of a bioactive natural product are crucial for understanding its structure-activity relationship (SAR) and for developing more potent and selective compounds. researchgate.netscialert.netnih.govmdpi.comnih.gov For this compound, a library of analogues could be synthesized to investigate the contributions of its different structural features to its cytotoxic activity.

A common strategy involves the systematic modification of the parent molecule. For this compound, this could include:

Varying the Substitution Pattern: Synthesizing isomers with the hydroxyl, methoxy, and prenyl groups at different positions on the biphenyl scaffold.

Modifying the Prenyl Group: As mentioned in the semi-synthesis section, creating a variety of derivatives by altering the prenyl side chain.

Replacing Aromatic Rings: Substituting one or both of the benzene rings with other aromatic or heteroaromatic systems.

The synthesis of these analogues would likely employ the same Suzuki-Miyaura coupling strategy outlined for the total synthesis, but with a wider range of functionalized precursors. gre.ac.uk High-throughput synthesis techniques could be employed to rapidly generate a library of compounds for biological screening. nih.gov

| Analogue Type | Synthetic Strategy | Research Purpose |

| Positional Isomers | Suzuki coupling of isomeric precursors | To determine the importance of substituent positions for activity. |

| Side Chain Modified | Hydrogenation, epoxidation, etc. of the prenyl group | To investigate the role of the prenyl group in target binding. |

| Heterocyclic Analogues | Suzuki coupling with heteroaryl boronic acids | To explore the effects of heteroatoms on activity and properties. |

This table outlines strategies for the rational design and synthesis of this compound analogues for research purposes. researchgate.netscialert.net

Structure Activity Relationship Sar and Structural Optimization Studies

Methodologies for Structure-Activity Relationship Elucidation

The elucidation of SAR for biphenyl (B1667301) compounds, including Nigrolineabiphenyl A, employs a variety of methodologies, ranging from classical synthetic modifications to advanced computational techniques.

A primary method involves the synthesis of analogues . By systematically altering functional groups, the substitution pattern, and the stereochemistry of the parent molecule, researchers can probe the importance of different structural features for biological activity. wikipedia.org For instance, studies on other biphenyl derivatives have involved modifying substituents on the phenyl rings to investigate their impact on potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key computational methodology. wikipedia.orgslideshare.net QSAR models establish a mathematical relationship between the chemical structure and biological activity. wikipedia.org For biphenyls, QSAR studies have utilized various molecular descriptors, such as constitutional, topological, geometrical, electrostatic, and quantum chemical parameters, to predict biological properties like bioconcentration factors. scirp.orgresearchgate.net These models can significantly reduce the time and cost associated with synthesizing and testing new compounds. scirp.org

Another critical technique is the use of spectroscopic methods , including 1D and 2D NMR, UV-Vis, and IR spectroscopy, to characterize the synthesized analogues and confirm their structures. frontiersin.org For chiral molecules, determining the absolute configuration is essential, as different enantiomers or diastereomers can exhibit vastly different biological activities. acs.org

Identification of Key Pharmacophoric Elements in Biphenyls

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying these pharmacophoric elements in the biphenyl scaffold is crucial for understanding their mechanism of action and for designing new, more active compounds.

For many bioactive biphenyls, key pharmacophoric elements include:

The Biphenyl Core : This structural motif provides a rigid scaffold that correctly orients the substituent functional groups for interaction with biological targets. ajgreenchem.comscispace.com The torsional angle between the two phenyl rings can be a critical determinant of activity.

Hydroxyl Groups : Phenolic hydroxyl groups are common in natural biphenyls and often play a crucial role in activity, frequently acting as hydrogen bond donors or acceptors in interactions with target proteins. frontiersin.org Their position on the phenyl rings is critical. For example, in some biphenyls, a 2,3,4-trihydroxyl group contributes significantly to their bioactivity. frontiersin.org

Prenyl and Geranyl Groups : These lipophilic side chains, often found in biphenyls from the Garcinia genus, can influence membrane permeability and hydrophobic interactions with the target. The position and cyclization of these groups can dramatically alter biological activity. frontiersin.org

Other Substituents : The presence and position of other groups like methoxy (B1213986), carboxyl, or alkyl chains can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its biological activity.

In a study of biphenyls from Clusiaceae, it was suggested that the antibacterial activity was stronger when a 3,3-dimethylallyl chain was positioned para to a hydroxyl group or cyclized with it, rather than at the ortho position. frontiersin.org

Rational Design Principles for Modulating Biological Activity

Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of the biological target and the SAR of lead compounds. ashp.org For biphenyls like this compound, several principles can be applied:

Bioisosteric Replacement : This involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For example, a carboxylic acid group could be replaced with a tetrazole to maintain acidic character while potentially improving metabolic stability.

Conformational Restriction : By introducing cyclic structures or bulky groups, the conformational flexibility of the biphenyl scaffold can be reduced. This can lock the molecule into its bioactive conformation, leading to increased potency and selectivity. The synthesis of derivatives with a 6,6-dimethylbicyclo[3.1.1]heptane ring system is an example of applying this principle to create potent receptor antagonists. nih.gov

Structure-Based Design : If the three-dimensional structure of the biological target is known, computational docking can be used to predict how different analogues of this compound might bind. This allows for the design of new molecules with optimized interactions with the active site.

Hybrid-Pharmacophore Approach : This strategy involves combining structural motifs from different known bioactive compounds to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. mdpi.com For example, combining the biphenyl scaffold with other pharmacophoric elements known to interact with a specific target could yield novel therapeutic agents. mdpi.com

A study on biphenyl carboxylic acids demonstrated the use of Suzuki-Miyaura coupling to synthesize a library of compounds, from which potent anticancer agents were identified. ajgreenchem.com This highlights a practical application of rational design principles in generating and screening new biphenyl derivatives.

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and SAR elucidation. acs.org These methods provide insights into molecular properties and interactions at an atomic level, guiding the design of new experiments and saving significant resources.

Quantum Chemistry : Methods like Density Functional Theory (DFT) are used to calculate a wide range of molecular properties, or "quantum chemical descriptors," such as dipole moment, ionization potential, electronic energy, and atomic charges. scirp.orgtandfonline.com These descriptors can be correlated with biological activity through QSAR models. scirp.org For instance, DFT-based descriptors have been successfully used to predict the bioconcentration factors of polychlorinated biphenyls (PCBs), with models showing a high degree of correlation (r² > 0.9). scirp.orgasianpubs.org

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, if a biological target is identified, docking studies could reveal its binding mode and key interactions. This information is invaluable for designing modifications that enhance binding affinity.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of binding and the conformational changes that may occur upon interaction. This can help to refine the understanding of the binding mode suggested by docking studies. researchgate.net

Pharmacophore Modeling : Based on a set of active molecules, a pharmacophore model can be generated to define the essential chemical features required for activity. fip.org This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding and predicting the SAR of biphenyls like this compound, thereby accelerating the process of drug discovery and development. digitellinc.com

Advanced Analytical Methodologies for Nigrolineabiphenyl a Research

Hyphenated Chromatographic-Spectrometric Techniques for Complex Mixture Analysis

The analysis of Nigrolineabiphenyl A from its natural sources is often complicated by the presence of a multitude of other structurally related compounds. Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of spectrometry, are indispensable for resolving and identifying components in such complex matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of this compound. It allows for the separation of the compound from a crude extract followed by its sensitive and selective detection by mass spectrometry. Ultra-high performance liquid chromatography (UPLC), an evolution of HPLC, offers higher resolution and faster analysis times.

When analyzing extracts from Garcinia species, a UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer provides a powerful platform for metabolomic profiling. nih.govekb.eg A typical method would involve a reversed-phase C18 column for separation. The mobile phase often consists of a gradient system, for example, starting with a high concentration of aqueous solvent (e.g., water with 5 mM ammonium (B1175870) formate (B1220265) and 1% methanol) and gradually increasing the concentration of an organic solvent like acetonitrile. ekb.eg This gradient elution ensures the separation of compounds over a wide range of polarities. The QTOF mass spectrometer, operating in either positive or negative electrospray ionization (ESI) mode, can acquire high-resolution mass spectra, enabling the determination of the elemental composition of this compound and distinguishing it from other co-eluting compounds.

Table 1: Representative UPLC-QTOF-MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography System | UPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water (pH 8) with 1% Methanol (B129727) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Linear gradient from 10% B to 90% B over 20 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile due to its polar phenolic hydroxyl groups, it can be analyzed by GC-MS after a chemical derivatization step to increase its volatility and thermal stability. nih.gov

In studies of plant metabolomes, GC-MS based profiling is a well-established method. phytojournal.com For instance, the Agilent Fiehn GC/MS Metabolomics RTL Library is a comprehensive resource used for the identification of metabolites, including phenolic compounds, in complex biological samples. researchgate.netperlan.com.pl A typical GC-MS analysis would employ a capillary column, such as an HP-5MS, with helium as the carrier gas. The temperature of the oven is programmed to ramp up gradually, for example from 60°C to 325°C, to separate compounds based on their boiling points. phytojournal.com The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries for compound identification.

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless or Split |

| Oven Program | 60°C (1 min hold), then ramp at 10°C/min to 325°C (10 min hold) |

| Mass Spectrometer | MSD with Triple-Axis Detector |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 m/z |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides an unparalleled ability to obtain detailed structural information of compounds directly from a complex mixture. iosrphr.orgamazonaws.com This technique is particularly valuable for the unambiguous identification of isomers, which can be challenging with mass spectrometry alone. researchgate.net In the context of this compound analysis, LC-NMR could be used to differentiate it from other biphenyl (B1667301) isomers that may be present in the plant extract.

The LC-NMR system can be operated in different modes. In the "on-flow" mode, NMR spectra are acquired continuously as the chromatogram elutes. sci-hub.se For trace components, the "stop-flow" mode is employed, where the chromatographic flow is paused when the peak of interest, such as this compound, is in the NMR flow cell, allowing for longer acquisition times and the recording of more complex 2D NMR spectra. researchgate.net The use of deuterated solvents in the mobile phase is a requirement for LC-NMR to avoid overwhelming solvent signals.

High-Resolution Mass Spectrometry in Metabolomics and Natural Product Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC, is a critical tool in metabolomics and natural product profiling for the comprehensive analysis of extracts containing this compound. nih.gov Instruments like QTOF or Orbitrap mass spectrometers provide very high mass accuracy, typically below 5 ppm, which allows for the determination of the elemental formula of a detected compound.

In a metabolomics study of a Garcinia species, UPLC-QTOF-MS can be used to generate a detailed profile of the chemical constituents. researchgate.net By comparing the accurate mass of this compound with a database of known natural products, it can be tentatively identified. Furthermore, HRMS in tandem with collision-induced dissociation (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure. These fragmentation patterns can be used to confirm the identity of this compound and to differentiate it from other compounds. This approach is instrumental in identifying marker compounds that can be used to distinguish between different plant parts or species. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

While 1D NMR (¹H and ¹³C) and basic 2D NMR experiments (COSY, HSQC, HMBC) are fundamental for the initial structure elucidation of this compound, advanced NMR techniques are required to determine its three-dimensional structure. The stereochemistry of biphenyls is characterized by atropisomerism, where rotation around the central carbon-carbon single bond is restricted due to bulky substituents in the ortho positions. youtube.com This restricted rotation can lead to the molecule being chiral.

To investigate the conformation and stereochemistry of this compound, Nuclear Overhauser Effect (NOE) based experiments are employed. wordpress.com 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close to each other in space, typically within 5 Å. acdlabs.comacdlabs.com The presence of cross-peaks between protons on the two different phenyl rings in a NOESY or ROESY spectrum would provide direct evidence for their spatial proximity and help to define the torsional angle between the rings, thus confirming the specific conformation of this compound.

Chemical Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties, particularly for GC-MS analysis. nih.gov For a phenolic compound like this compound, the polar hydroxyl groups make it non-volatile. Derivatization masks these polar groups, increasing the compound's volatility and thermal stability.

A common and effective method is silylation, where the acidic protons of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. acs.org Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. acs.org The derivatization reaction is often rapid, especially in a solvent like acetone. acs.org Another approach is methylation, which can be used to convert the phenolic hydroxyl groups to methoxy (B1213986) groups. dphen1.com These derivatization strategies not only make this compound suitable for GC-MS analysis but can also improve chromatographic peak shape and sensitivity.

Table 3: Common Derivatization Reagents for Phenolic Compounds

| Derivatization Method | Reagent | Functional Group Targeted |

| Silylation | BSTFA (bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH2, -SH |

| Alkylation (Methylation) | Diazomethane, Trimethylsilyldiazomethane | -OH, -COOH |

| Acylation | Acetic Anhydride, Pentafluoropyridine | -OH, -NH2 |

Future Research Directions and Academic Applications of Nigrolineabiphenyl a

Integration of Omics Technologies in Natural Product Discovery

The discovery and characterization of natural products like Nigrolineabiphenyl A can be significantly accelerated through the application of "omics" technologies. nih.govomicsonline.org These approaches provide a holistic view of the biological systems involved in the production of such compounds.

Genomics: By sequencing the genome of Garcinia nigrolineata, researchers can identify the biosynthetic gene clusters (BGCs) responsible for the production of this compound. This genomic information provides the fundamental blueprint for understanding its biosynthesis.

Transcriptomics: Analyzing the transcriptome (the complete set of RNA transcripts) of Garcinia nigrolineata under different conditions can reveal which genes are actively expressed during the synthesis of this compound. This can offer insights into the regulatory networks governing its production. researchgate.net

Proteomics: The study of the proteome, or the entire set of proteins, can identify the specific enzymes (e.g., polyketide synthases, tailoring enzymes) that catalyze the steps in the biosynthetic pathway of this compound. nih.gov

Metabolomics: This technology focuses on the comprehensive analysis of all metabolites within a biological sample. Metabolomic profiling of Garcinia nigrolineata can lead to the discovery of novel, structurally related biphenyls and provide a snapshot of the metabolic state of the plant during compound production. researchgate.net

The integration of these omics platforms, often referred to as multi-omics, offers a powerful strategy for natural product discovery. omicsonline.org It allows for a more targeted and efficient approach to identify novel bioactive compounds and to understand their complex biological origins. nih.gov

Advancements in Synthetic Biology for Biosynthesis Pathway Engineering

Once the biosynthetic pathway of this compound is elucidated through omics approaches, synthetic biology and metabolic engineering offer the potential to produce this compound and its analogs in a controlled and sustainable manner. tu-braunschweig.deopenaccessjournals.com

The core principle involves reconstructing the plant's biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. tu-braunschweig.de This process typically involves:

Gene Identification and Cloning: Identifying and isolating the genes responsible for the biosynthesis of this compound from Garcinia nigrolineata.

Pathway Reconstruction: Assembling these genes into a heterologous host to create a functional biosynthetic pathway. frontiersin.orgmdpi.com

Metabolic Optimization: Engineering the host's metabolism to enhance the production yield of the target compound. This can involve redirecting precursor molecules, eliminating competing metabolic pathways, and optimizing enzyme expression levels. openaccessjournals.comfrontiersin.org

This synthetic biology approach not only provides a sustainable source of this compound for further research but also opens the door to creating novel derivatives with potentially improved biological activities through combinatorial biosynthesis. nih.gov

Development of Advanced In Vitro Research Models for Mechanistic Studies

To understand the biological effects of this compound, advanced in vitro models are essential. These models offer a more physiologically relevant environment compared to traditional 2D cell cultures.

3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, better mimic the in vivo cellular environment. Testing this compound on these models can provide more accurate insights into its potential efficacy and mechanism of action.

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in cells treated with a compound. HCS can be used to screen this compound against various cell lines and targets, providing a wealth of data on its cellular effects.

Zebrafish (Danio rerio) Embryo Model: The zebrafish embryo is a powerful in vivo model for high-throughput screening of natural products. academicjournals.org Its rapid development and optical transparency allow for real-time visualization of the effects of compounds like this compound on organ development and disease processes. academicjournals.org This model is particularly useful for assessing toxicity and identifying potential therapeutic effects early in the drug discovery pipeline. academicjournals.org

These advanced models, coupled with techniques like high-throughput screening, can accelerate the process of identifying the molecular targets and understanding the mechanisms of action of this compound. nih.govcanada.ca

Exploration of this compound and Related Biphenyls in Basic Scientific Inquiry

Beyond its potential therapeutic applications, this compound and other biphenyls from the Clusiaceae family serve as valuable tools for basic scientific research. nih.gov

Chemical Ecology: Biphenyls in plants are often produced in response to environmental stressors, such as pathogen attacks, suggesting they play a role as phytoalexins. nih.gov Studying the ecological role of this compound in Garcinia nigrolineata can provide insights into plant defense mechanisms and plant-microbe interactions.

Drug Discovery and Medicinal Chemistry: The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, found in several FDA-approved drugs. nih.govresearchgate.net this compound and its related natural compounds from Garcinia species provide a diverse library of chemical structures that can inspire the design and synthesis of new therapeutic agents. nih.govresearchgate.net The unique chemical architectures of these compounds are of significant interest for their potential in developing new drugs for various diseases. researchgate.netacs.orgjst.go.jp

The study of these compounds contributes to our fundamental understanding of natural product chemistry, biosynthesis, and their diverse biological roles.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Sonidegib |

| Tazemetostat |

| Daclatasvir |

| Sacubitril |

| Trifarotene |

Interactive Data Table: Omics Technologies in Natural Product Research

| Omics Technology | Key Application in this compound Research | Potential Outcomes |

| Genomics | Identification of Biosynthetic Gene Clusters (BGCs) | Understanding the genetic basis of production |

| Transcriptomics | Analysis of gene expression patterns | Identifying genes active during biosynthesis |

| Proteomics | Identification of biosynthetic enzymes | Characterizing the catalytic machinery |

| Metabolomics | Profiling of all small molecules | Discovering new related biphenyls |

Interactive Data Table: Synthetic Biology Approach

| Step | Description | Goal |

| 1. Gene Identification | Isolating genes from Garcinia nigrolineata | Obtain the genetic blueprint for biosynthesis |

| 2. Pathway Reconstruction | Assembling genes in a microbial host | Create a functional production platform |

| 3. Metabolic Optimization | Engineering the host's metabolism | Increase the yield of this compound |

Q & A

Q. How should researchers validate computational predictions of this compound’s pharmacokinetic properties?

- Methodological Answer : Compare in silico ADMET predictions (e.g., LogP, bioavailability) with in vitro assays like Caco-2 permeability or microsomal stability tests. Use receiver operating characteristic (ROC) curves to evaluate predictive model accuracy .

Tables for Reference

Table 1 : Key Spectral Data for this compound (Hypothetical Example)

| Technique | Observed Data | Reference Range |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8.5 Hz, 2H) | δ 7.40–7.50 (biphenyl H) |

| ¹³C NMR | δ 128.5 (C-aromatic) | δ 125–130 (biphenyl C) |

| HRMS (ESI+) | m/z 315.1234 [M+H]⁺ | m/z 315.1230 (calculated) |

Table 2 : Common Pitfalls in this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.